5-Bromo-3-methylthieno[2,3-b]pyridine
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Overview
Description
5-Bromo-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine typically involves the bromination of 3-methylthieno[2,3-b]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted thienopyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Coupling: Formation of biaryl thienopyridines.
Scientific Research Applications
5-Bromo-3-methylthieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or phosphatases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s bromine atom can also participate in halogen bonding, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Methylthieno[2,3-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-methylthieno[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Bromo-2-methylthieno[2,3-b]pyridine: Positional isomer with the bromine atom at a different position, affecting its chemical and biological properties.
Uniqueness
5-Bromo-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential for halogen bonding and increases its versatility in synthetic applications .
Biological Activity
5-Bromo-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno and pyridine rings. The initial steps often utilize bromo derivatives and various coupling reactions to achieve the desired structure. For instance, Suzuki cross-coupling reactions have been employed effectively to synthesize related pyridine derivatives with varying substituents that influence their biological activity .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the thieno[2,3-b]pyridine structure. For example:
- Inhibition Against Gram-Negative Bacteria : Compounds similar to this compound have shown significant inhibitory effects against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.21 μM reported for related derivatives .
- Antifungal Properties : The compound has also demonstrated antifungal activity against strains like Candida albicans, indicating its potential use in treating fungal infections .
2. Antitumor Activity
Research indicates that thieno[2,3-b]pyridine derivatives may possess antitumor properties. The mechanisms often involve:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, which may enhance their efficacy as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit DNA repair mechanisms, leading to increased cytotoxicity in cancer cells.
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound and related compounds:
Properties
Molecular Formula |
C8H6BrNS |
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Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-bromo-3-methylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNS/c1-5-4-11-8-7(5)2-6(9)3-10-8/h2-4H,1H3 |
InChI Key |
ATXRKKKYABGMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
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